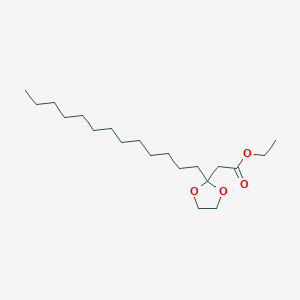
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate: is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in various chemical applications due to their stability and reactivity. This compound is characterized by its unique structure, which includes a dioxolane ring and a long tridecyl chain, making it a valuable substance in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the following steps:
Reactants: A carbonyl compound (such as an aldehyde or ketone) and ethylene glycol.
Catalyst: A Brönsted or Lewis acid, such as toluenesulfonic acid or zirconium tetrachloride.
Reaction Conditions: The reaction is carried out under reflux conditions in toluene, with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetalization processes using similar catalysts and reaction conditions. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, thereby driving the reaction to completion .
化学反应分析
Types of Reactions: Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学研究应用
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate biochemical pathways related to oxidative stress, inflammation, or microbial growth.
相似化合物的比较
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate can be compared with other similar compounds, such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in fragrances and flavors.
1,3-Dioxane derivatives: Used as solvents and intermediates in organic synthesis
Uniqueness: The presence of a long tridecyl chain in this compound imparts unique physicochemical properties, making it distinct from other dioxolane derivatives .
属性
分子式 |
C20H38O4 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC 名称 |
ethyl 2-(2-tridecyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C20H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-20(23-16-17-24-20)18-19(21)22-4-2/h3-18H2,1-2H3 |
InChI 键 |
AEMFAOLKXOJWLP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC1(OCCO1)CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
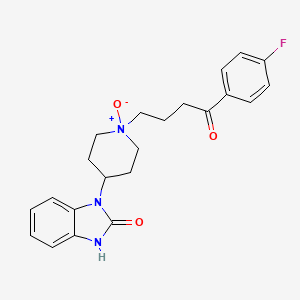
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)

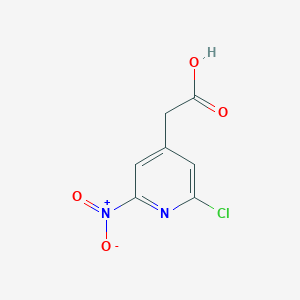
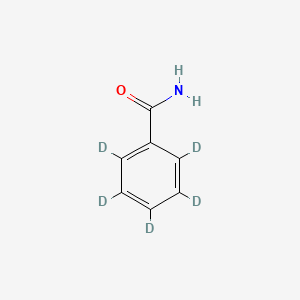
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
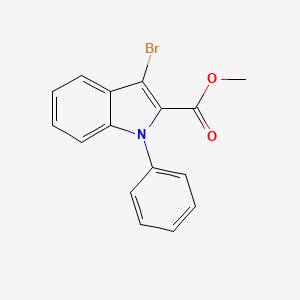
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
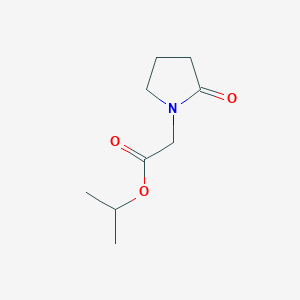
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
